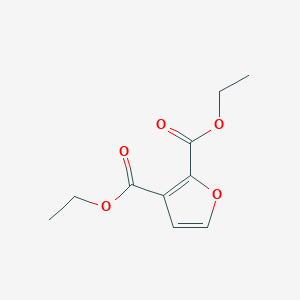

Diethyl furan-2,3-dicarboxylate

描述

Contextual Significance of Furanic Building Blocks in Contemporary Organic Synthesis

Furanic compounds, derived from renewable biomass sources, are increasingly recognized as crucial building blocks in modern organic synthesis. acs.orgacs.org The shift towards sustainable chemistry has highlighted the importance of utilizing bio-derived platform chemicals to replace fossil-based resources. acs.org Furan (B31954) derivatives, obtainable from the dehydration of carbohydrates, offer a versatile platform for creating a wide array of chemicals and materials. mdpi.comrsc.org Their inherent functionalities and aromatic character make them suitable for transformations into valuable products such as monomers for polymers, adhesives, plasticizers, and coatings. rsc.org The development of efficient catalytic processes to convert biomass into furanic compounds is a key area of research, aiming to establish a carbon-neutral and sustainable chemical industry. acs.orgacs.org

Overview of Furan Dicarboxylate Isomers and their Distinctive Research Trajectories

Furan dicarboxylic acids (FDCAs) and their corresponding esters exist in several isomeric forms, with the position of the carboxylate groups on the furan ring dictating their chemical properties and subsequent research applications. The most extensively studied isomer is furan-2,5-dicarboxylic acid (2,5-FDCA), which has been identified as a key bio-based building block with the potential to replace petroleum-derived terephthalic acid in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.orgacs.org Consequently, significant research has focused on the synthesis and polymerization of 2,5-FDCA and its esters, such as diethyl furan-2,5-dicarboxylate (B1257723). acs.orgresearchgate.net

Other isomers, such as furan-2,4-dicarboxylic acid (2,4-FDCA) and furan-2,3-dicarboxylic acid (2,3-FDCA), have received comparatively less attention but are emerging as compounds with unique and valuable properties. For instance, 2,4-FDCA has been found to be structurally more comparable to terephthalic acid than 2,5-FDCA, making it an interesting candidate for polyester (B1180765) synthesis. rsc.org The synthesis of these different isomers can often be achieved from the same starting materials, such as galactaric acid, with reaction conditions influencing the isomeric ratio of the products. acs.orgnih.gov The distinct substitution patterns of these isomers lead to different molecular geometries and electronic properties, which in turn opens up diverse research avenues for new materials and chemical entities.

| Furan Dicarboxylate Isomer | Key Research Focus | Potential Applications |

| Diethyl furan-2,5-dicarboxylate | Replacement for terephthalic acid in polyesters. rsc.orgacs.org | Bio-based polymers (e.g., PEF), plasticizers. researchgate.netgoogle.com |

| Diethyl furan-2,4-dicarboxylate | Alternative monomer for polyesters due to structural similarity to terephthalic acid. rsc.org | Synthetic polyesters. rsc.org |

| Diethyl furan-2,3-dicarboxylate | Investigated for its unique reactivity and as a building block for novel compounds. | Plasticizers, specialized polymers. acs.orgnih.gov |

Rationale for Focused Academic Inquiry into this compound

The academic interest in this compound stems from its potential to serve as a versatile and bio-derived building block in organic synthesis. The arrangement of the two ester groups at adjacent positions on the furan ring imparts unique steric and electronic characteristics to the molecule. This specific substitution pattern influences its reactivity in various chemical transformations, allowing for the synthesis of novel and complex molecular architectures that are not readily accessible from other furan dicarboxylate isomers.

Structure

3D Structure

属性

CAS 编号 |

80047-41-2 |

|---|---|

分子式 |

C10H12O5 |

分子量 |

212.2 g/mol |

IUPAC 名称 |

diethyl furan-2,3-dicarboxylate |

InChI |

InChI=1S/C10H12O5/c1-3-13-9(11)7-5-6-15-8(7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 |

InChI 键 |

LKHUWNGGFCYROX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(OC=C1)C(=O)OCC |

规范 SMILES |

CCOC(=O)C1=C(OC=C1)C(=O)OCC |

产品来源 |

United States |

Synthetic Methodologies for Diethyl Furan 2,3 Dicarboxylate and Its Substituted Derivatives

Strategies for Furan-2,3-dicarboxylate Core Construction

The formation of the furan (B31954) ring with the desired 2,3-dicarboxylate substitution pattern is the cornerstone of synthesizing the target compound. Several elegant strategies, including cycloaddition reactions, reactions involving sulfur ylides, and metal-catalyzed syntheses, have been effectively employed.

Reactions Involving Sulfonium (B1226848) Acylmethylides and Acetylenic Esters

A significant and versatile method for the synthesis of polysubstituted furans involves the reaction of sulfonium acylmethylides with acetylenic esters. This approach provides a direct route to various furan carboxylates. While the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates often leads to dialkyl furan-3,4-dicarboxylates, modifications to the reactants and conditions can yield other isomers, and the synthesis of furan-2,3-dicarboxylic acid derivatives by this method has been reported.

The general strategy involves the generation of a sulfur ylide, which then reacts with an acetylenic ester. For example, the reaction of various dimethylsulfonium 2-aryl-2-oxoethylides with diethyl acetylenedicarboxylate can produce the corresponding diethyl furan-3,4-dicarboxylates in moderate to good yields.

A plausible mechanism for the formation of furan-3,4-dicarboxylates involves a tandem sequence of a Michael addition of the sulfur ylide to the acetylenic ester, followed by an intramolecular nucleophilic addition, a 4π ring opening, another intramolecular Michael addition, and finally an elimination step. The specific substitution pattern of the resulting furan is dependent on the nature of the sulfonium ylide and the acetylenic ester used.

Metal-Catalyzed Furan Nucleus Synthesis (e.g., Ytterbium Triflate catalysis with diethyl acetylene (B1199291) dicarboxylate)

Metal-catalyzed reactions offer an efficient and often milder alternative for the synthesis of furan derivatives. Ytterbium triflate (Yb(OTf)₃) has emerged as a particularly effective catalyst for the construction of the furan nucleus. unich.itnih.gov This Lewis acid can catalyze the cycloaddition reaction between acetylene dicarboxylates and β-dicarbonyl compounds to yield highly substituted furan derivatives in excellent yields. unich.it

The reaction is typically carried out under solvent-free conditions, making it an environmentally friendly approach. The proposed mechanism suggests that the Ytterbium(III) ion coordinates to both the acetylenic ester and the β-dicarbonyl compound, thereby activating them and facilitating the subsequent cyclization to form the furan ring. unich.it

A variety of substituted furans can be synthesized using this method by varying the acetylene dicarboxylate and the β-dicarbonyl compound. For instance, the reaction of diethyl acetylenedicarboxylate with a β-dicarbonyl compound in the presence of Ytterbium triflate would lead to the corresponding diethyl furan-2,3-dicarboxylate derivative. The reaction conditions are generally mild, with the reaction proceeding at 80°C for a short duration. unich.it

| Acetylenic Ester | β-Dicarbonyl Compound | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Dimethyl acetylenedicarboxylate | 2,4-Pentanedione | Yb(OTf)₃ | 85 | unich.it |

| Diethyl acetylenedicarboxylate | Ethyl acetoacetate | Yb(OTf)₃ | 95 | unich.it |

| Dimethyl acetylenedicarboxylate | Dibenzoylmethane | Yb(OTf)₃ | 98 | unich.it |

| Diethyl acetylenedicarboxylate | 1-Phenyl-1,3-butanedione | Yb(OTf)₃ | 91 | unich.it |

Esterification and Post-Cyclization Derivatization Approaches

Once the furan-2,3-dicarboxylic acid core has been synthesized, or if a suitable precursor is available, the introduction of the diethyl ester groups is the next critical step. This can be achieved through direct esterification of the dicarboxylic acid or by transesterification from another ester.

Direct Esterification Techniques for Furan-2,3-dicarboxylic Acid

The direct esterification of furan-2,3-dicarboxylic acid with ethanol (B145695) is a straightforward approach to synthesize this compound. This reaction is typically acid-catalyzed. A one-pot synthesis of furan-2,3-dicarboxylate esters has been developed starting from galactaric acid, a biomass-derived starting material. nih.govacs.org In this process, galactaric acid is reacted with an alcohol, such as butanol or isoamyl alcohol, in the presence of a strong acid catalyst like sulfuric acid, to produce the corresponding dialkyl furan-2,3-dicarboxylates. nih.govacs.org This method combines the formation of the furan ring and the esterification in a single step.

For the direct esterification of pre-existing furan-2,3-dicarboxylic acid, various methods can be employed. One such method involves the use of trimethylsilyl chloride (TMSCl) in methanol to produce the dimethyl ester. arkat-usa.org A similar approach using ethanol would be expected to yield the desired diethyl ester. Another approach involves reacting the dicarboxylic acid with an alcohol in a carbon dioxide-predominant atmosphere, where CO₂ can act as a self-generating acid catalyst. google.com

Transesterification Routes to this compound

Transesterification is another viable route for the synthesis of this compound, especially if a different dialkyl ester of furan-2,3-dicarboxylic acid is more readily available. This process involves the reaction of an ester with an alcohol in the presence of a catalyst, which can be an acid, a base, or an enzyme. googleapis.com

For example, a dimethyl furan-2,3-dicarboxylate could be converted to the diethyl ester by reacting it with an excess of ethanol in the presence of a suitable catalyst. The equilibrium of the reaction is driven towards the product side by removing the methanol that is formed. A patent describes a process for the transesterification of a first ester of furan-2,5-dicarboxylic acid with a second alcohol to produce a second ester. google.compatsnap.com This general principle can be applied to the 2,3-isomer as well. The choice of catalyst and reaction conditions is crucial for achieving high conversion and purity of the desired this compound.

Green Chemistry Principles Applied to Furan-2,3-dicarboxylate Synthesis

The development of sustainable synthetic routes for valuable chemical compounds is a cornerstone of green chemistry. In the context of furan-2,3-dicarboxylates, significant research efforts have been directed towards aligning their production with environmentally friendly principles. These efforts primarily focus on the utilization of renewable feedstocks and the implementation of reaction conditions that minimize waste and energy consumption.

A promising green approach to synthesizing furan-2,3-dicarboxylate esters involves the use of precursors derived from marine biomass. nih.govnih.govkorea.ac.kr Galactaric acid, which can be sourced from marine biomass, serves as a key starting material. nih.govnih.govkorea.ac.kr This renewable feedstock provides a sustainable alternative to petroleum-based precursors for the synthesis of furan derivatives.

The synthesis involves a one-pot reaction between galactaric acid and a bio-alcohol, leading to the formation of various dialkyl furan-dicarboxylates. nih.govnih.govkorea.ac.kr Among the products that can be synthesized through this method are di-n-butyl furan-2,3-dicarboxylate (2,3-DBF) and diisoamyl furan-2,3-dicarboxylate (2,3-DIAF). nih.gov This pathway represents a significant step towards the production of bio-based chemicals and materials. nih.gov

Table 1: Furan-2,3-dicarboxylate Esters Synthesized from Marine Biomass-Derived Galactaric Acid

| Compound Name | Abbreviation | Starting Materials |

| Di-n-butyl furan-2,3-dicarboxylate | 2,3-DBF | Galactaric acid, n-butanol |

| Diisoamyl furan-2,3-dicarboxylate | 2,3-DIAF | Galactaric acid, isoamyl alcohol |

This table showcases examples of furan-2,3-dicarboxylate esters synthesized from a marine biomass-derived precursor.

In addition to utilizing renewable feedstocks, green chemistry principles emphasize the development of reaction conditions that are less harsh and minimize the use of hazardous solvents. The synthesis of furan-2,3-dicarboxylate esters from galactaric acid has been successfully achieved under solvent-free conditions. nih.govnih.govkorea.ac.kr This one-pot reaction is a significant advancement in reducing the environmental footprint of the synthesis process.

Further efforts to create milder reaction conditions have focused on reducing the amount of acid catalyst required for the transformation. nih.govnih.govkorea.ac.kr The use of p-xylene as a material separation agent has been shown to facilitate the reaction, allowing for a reduction in the catalyst amount without compromising the reaction yields. nih.govnih.govkorea.ac.kr These modifications contribute to a greener and more efficient synthetic protocol. nih.gov

Table 2: Improvements in Reaction Conditions for Furan-2,3-dicarboxylate Synthesis

| Parameter | Conventional Method | Greener Method |

| Solvent | Organic Solvents | Solvent-free |

| Catalyst | Higher quantity of acid catalyst | Reduced quantity of acid catalyst |

| Auxiliary Agent | Not specified | p-xylene as a material separation agent |

This table provides a comparative overview of conventional versus greener reaction conditions for the synthesis of furan-2,3-dicarboxylate esters.

Mechanistic Investigations of Diethyl Furan 2,3 Dicarboxylate Formation and Transformation

Elucidation of Proposed Reaction Pathways for Furan-2,3-dicarboxylate Ester Synthesis

The synthesis of dialkyl furan-2,3-dicarboxylates (2,3-DAFs) can be achieved through a one-pot, multi-step reaction from galactaric acid, a derivative of marine biomass. acs.orgnih.gov This process is complex, involving simultaneous esterification and dehydration events. nih.gov While a definitive mechanism for the formation of the 2,3-isomer has not been fully unveiled, a proposed pathway suggests it occurs alongside the synthesis of the 2,5-regioisomer. acs.orgnih.gov

One proposed route begins with the acid-catalyzed esterification of galactaric acid with an alcohol to form a dialkyl galactarate. acs.org This intermediate can then undergo an intramolecular cyclization through etherification between the hydroxyl groups at the C2 and C5 positions, forming a five-membered cyclic compound. acs.org Subsequent dehydration of this cyclic intermediate is thought to lead to the formation of the furan (B31954) ring. Specifically, the carbonyl group at the C5 position of one intermediate can be activated under acidic conditions, promoting an intramolecular cyclization to a bicyclic compound. acs.org The release of two water molecules from this bicyclic intermediate then yields the 2,3-DAF. acs.org This pathway is considered less favorable than the routes leading to the 2,5-DAF, which require only a dehydration step from their respective intermediates, resulting in 2,5-DAFs being the major products. acs.org

Another potential pathway involves the initial dehydration of the dialkyl galactarate, followed by tautomerization and an intramolecular cyclization. acs.org Dimerization of a dehydrated intermediate via transesterification and subsequent decarboxylation can lead to the formation of an alkyl 2-furoate. acs.org This furoate is considered a key intermediate, and its carbonylation followed by esterification could generate the 2,3-DAF. acs.org

Alternatively, furan-2,3-dicarboxylic acid can be synthesized from furan-2-carboxylic acid. arkat-usa.org The reaction of furan-2-carboxylic acid with n-butyllithium in THF at low temperatures, followed by the introduction of carbon dioxide as an electrophile, yields a mixture of furan-2,5-dicarboxylic acid and furan-2,3-dicarboxylic acid. arkat-usa.org These can then be esterified to produce the corresponding diethyl esters.

Table 1: Proposed Intermediates in the Synthesis of Dialkyl Furan-2,3-dicarboxylates from Galactaric Acid

| Intermediate Type | Description | Role in 2,3-DAF Formation |

| Dialkyl galactarate | Product of the initial esterification of galactaric acid. | Precursor to all subsequent furan dicarboxylate isomers. acs.org |

| Five-membered cyclic ether | Formed by intramolecular etherification of dialkyl galactarate. | A key cyclic intermediate on the pathway to the furan ring. acs.org |

| Bicyclic compound | Result of an intramolecular cyclization of an activated keto intermediate. | Direct precursor that dehydrates to form the 2,3-DAF. acs.org |

| Alkyl 2-furoate | Detected as a by-product in the reaction mixture. | May be a key intermediate that undergoes carbonylation and esterification to yield 2,3-DAF. acs.orgnih.gov |

Studies on Intramolecular Cyclization and Rearrangement Mechanisms in Furan Ring Construction

The construction of the furan ring in the synthesis of furan-2,3-dicarboxylate esters is a critical step governed by intramolecular cyclization and potential rearrangement reactions. In the conversion of galactaric acid, the formation of the furan ring is preceded by an intramolecular cyclization of the dialkyl galactarate intermediate. acs.org This process can be influenced by steric factors; for instance, long alkyl chains on the ester groups can create steric hindrance that hampers the cyclization process. acs.org

Two primary cyclization pathways are proposed from dialkyl galactarate:

Etherification: An intramolecular etherification between the hydroxyl groups at the C2 and C5 positions leads to a five-membered cyclic ether intermediate. acs.org

Lactonization/Dehydration: An alternative pathway involves dehydration at the C4 position, tautomerization from an enol to a keto form, and then an intramolecular cyclization to form a different five-membered cyclic compound. acs.org

Rearrangement reactions are also integral to some furan synthesis methodologies. While not directly reported for the synthesis of diethyl furan-2,3-dicarboxylate from galactaric acid, rearrangement mechanisms are common in furan chemistry. For example, the Achmatowicz rearrangement involves the oxidative ring expansion of furfuryl alcohols into pyranones, which proceeds through the formation of a dihydrofuran intermediate. thieme-connect.com Other furan syntheses utilize sigmatropic rearrangements, such as the Claisen rearrangement of propargyl ethers, to construct fused furan systems. rsc.orgresearchgate.net Gold-catalyzed cyclo-isomerisation of O-propargyl β-enones is another method that leads to substituted furan derivatives. researchgate.net

Table 2: Key Mechanistic Steps in Furan Ring Formation

| Mechanistic Step | Description | Relevance to Furan Synthesis |

| Intramolecular Cyclization | The formation of a cyclic intermediate from a linear precursor. | Essential for constructing the core five-membered furan ring from intermediates like dialkyl galactarate. acs.org |

| Dehydration | The removal of water molecules from an intermediate. | Drives the aromatization process to form the stable furan ring from its cyclic precursors. acs.org |

| Tautomerization | The migration of a proton accompanied by a shift of a double bond. | Can interconvert intermediates, such as the enol to keto form, leading to different cyclization pathways. acs.org |

| nih.govnih.gov-Sigmatropic Rearrangement | A concerted pericyclic reaction involving a six-membered transition state. | A powerful tool for C-C bond formation in the synthesis of complex furan derivatives. rsc.orgresearchgate.net |

Analysis of Catalytic Roles and Specific Mechanisms in Heterogeneous and Homogeneous Furan Syntheses

Catalysis is fundamental to the synthesis of furan-2,3-dicarboxylate esters and related furan compounds, influencing both reaction rates and selectivity. Both homogeneous and heterogeneous catalysts are employed, each with distinct mechanistic roles.

In the homogeneous synthesis of dialkyl furan-2,3-dicarboxylates from galactaric acid, a strong Brønsted acid like sulfuric acid (H₂SO₄) is typically used. acs.orgnih.gov The acid catalyzes both the initial esterification of galactaric acid with the alcohol and the subsequent dehydration steps that lead to the formation of the furan ring. acs.org The acidic conditions activate carbonyl groups and hydroxyl groups, facilitating the necessary intramolecular cyclization and elimination reactions. acs.org

Lewis acids also play a significant role in furan synthesis. In the Henkel reaction, Lewis acidic catalysts such as cadmium iodide (CdI₂) or zinc chloride (ZnCl₂) are used for the thermal disproportionation of potassium-2-furoate into furan and furandicarboxylic acids. rsc.org The catalyst is believed to facilitate the carboxyl group transfer. The choice of catalyst can affect the selectivity towards different furandicarboxylic acid isomers. rsc.org

In broader furan synthesis, a variety of metal catalysts are used. Palladium and copper catalysts are employed for the cross-coupling and iodocyclization of enol acetates and terminal alkynes to form substituted furans. organic-chemistry.org Gold catalysts have been shown to be effective in promoting intramolecular rearrangements and cyclizations to yield dihydrofuran and furan derivatives. researchgate.net The conversion of sugars like glucose and fructose (B13574) into other furan derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF), often utilizes a combination of Lewis and Brønsted acids. acs.orgacs.org The Lewis acid facilitates the isomerization of glucose (an aldohexose) to fructose (a ketohexose), which is more amenable to dehydration, while the Brønsted acid catalyzes the subsequent dehydration to the furan ring. acs.orgacs.org

For polyester (B1180765) synthesis involving furan dicarboxylates, enzymatic catalysis offers a green alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used for the polycondensation of dimethyl furan-2,5-dicarboxylate (B1257723) with diols, demonstrating the utility of biocatalysis in the transformation of furan-based monomers. researchgate.net

Table 3: Catalysts in Furan-2,3-dicarboxylate and Related Furan Syntheses

| Catalyst Type | Example(s) | Role and Mechanism | Synthesis Type |

| Homogeneous Brønsted Acid | H₂SO₄ | Catalyzes esterification and dehydration reactions by protonating hydroxyl and carbonyl groups. acs.org | Furan-2,3-dicarboxylate esters from galactaric acid. acs.orgnih.gov |

| Homogeneous Lewis Acid | CdI₂, ZnCl₂ | Facilitates thermal disproportionation in the Henkel reaction. rsc.org | Furandicarboxylic acids from potassium-2-furoate. rsc.org |

| Homogeneous Transition Metal | Palladium, Copper, Gold catalysts | Catalyze cross-coupling, cyclization, and rearrangement reactions. researchgate.netorganic-chemistry.org | General substituted furan synthesis. researchgate.netorganic-chemistry.org |

| Enzymatic (Lipase) | Candida antarctica lipase B (CALB) | Catalyzes polycondensation reactions (ester bond formation). researchgate.net | Furan-based polyesters. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Diethyl furan-2,3-dicarboxylate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the precise connectivity and chemical environment of each atom within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For diethyl furan-2,5-dicarboxylate (B1257723), characteristic peaks are observed for the carbonyl carbons, the furan (B31954) ring carbons, and the ethyl group carbons. rsc.orgrsc.org For instance, in a similar compound, dimethyl furan-2,5-dicarboxylate, signals appear at approximately 158.82 ppm (carbonyl), 147.51 ppm (furan C-O), 119.26 ppm (furan C-H), and 52.55 ppm (methoxy). rsc.org The specific chemical shifts for this compound would be expected in analogous regions.

Table 1: Representative ¹H and ¹³C NMR Data for Diethyl Furan-2,5-dicarboxylate Interactive data table based on reported values.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.18 | Singlet | Furan ring protons |

| ¹H | 4.38 | Quartet | -OCH₂CH₃ |

| ¹H | 1.37 | Triplet | -OCH₂CH₃ |

| ¹³C | ~158 | - | Carbonyl (C=O) |

| ¹³C | ~147 | - | Furan C-O |

| ¹³C | ~119 | - | Furan C-H |

| ¹³C | ~62 | - | -OCH₂CH₃ |

| ¹³C | ~14 | - | -OCH₂CH₃ |

Infrared (IR) and Raman Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of a furan dicarboxylate derivative would prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically in the region of 1700-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations of the ester and the furan ring, as well as C-H stretching and bending vibrations. nih.govnih.gov For a series of furan-based non-isocyanate polyurethanes, excellent thermal stability was observed, with the degradation of polyesters being analyzed in part by the decrease in relative intensity of the ester bands between 1650-1800 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy also provides information on molecular vibrations. For furan and its derivatives, theoretical calculations have been used to predict Raman spectra, with the C-C symmetric and asymmetric stretching vibrations of the ring appearing between 1033 and 1414 cm⁻¹. globalresearchonline.net Experimental Raman spectra of various plasticizers, including phthalate (B1215562) esters, show common peaks around 1726 cm⁻¹ (C=O stretch), as well as in the fingerprint region which can be used for identification. mdpi.com

Table 2: Typical IR Absorption Frequencies for this compound Functional Groups Interactive data table based on typical values for similar compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretching | 1700 - 1750 | Strong |

| C-O (Ester) | Stretching | 1000 - 1300 | Strong |

| C-O-C (Furan) | Stretching | 1000 - 1300 | Medium |

| =C-H (Furan) | Stretching | 3000 - 3100 | Medium |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns.

In mass spectrometry, a molecule is ionized and then broken into charged fragments. The mass-to-charge ratio (m/z) of these fragments is measured, creating a mass spectrum. For esters, common fragmentation patterns involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which helps in determining the elemental formula. For diethyl furan-2,5-dicarboxylate, the calculated m/z for the sodium adduct [C₁₀H₁₂O₅ + Na]⁺ is 235.0577, with a found value of 235.0586. rsc.org Similarly, for the protonated molecule [C₁₀H₁₂O₅ + H]⁺, the calculated m/z is 213.0757, with a found value of 213.0765. rsc.org

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions in this compound Derivatives

While the specific crystal structure of this compound was not found in the search results, studies on similar furan derivatives provide insight into what can be expected. For example, the crystal structure of diethyl 2,5-diphenylfuran-3,4-dicarboxylate reveals that the phenyl rings are twisted relative to the central furan ring. researchgate.net In another example, diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate, the crystal structure was determined to confirm the molecular connectivity. researchgate.net X-ray diffraction studies on N-(diethylcarbamothioyl)furan-2-carboxamide showed that the furan ring is nearly coplanar with the aminocarbamothioyl moiety, stabilized by an intramolecular hydrogen bond. bohrium.com These studies highlight the importance of X-ray diffraction in understanding the detailed solid-state conformation and intermolecular interactions of furan derivatives.

Computational and Theoretical Chemistry Studies of Diethyl Furan 2,3 Dicarboxylate

Density Functional Theory (DFT) Applications for Electronic Structure, Reactivity, and Stability Analysis of Furan (B31954) Dicarboxylates

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. researchgate.netyoutube.comrsc.org It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net DFT is used to calculate electronic structures and energy differences between various molecular states, which helps in identifying the most stable conformations and evaluating reactivity. researchgate.netyoutube.com

For furan dicarboxylates, DFT is applied to understand their stability and reactivity. For instance, studies on furan and its derivatives show that DFT can accurately predict their reactivity in various reactions. nih.gov The theory helps in analyzing global and local reactivity descriptors, which indicate the electron-donating or accepting capabilities of different parts of the molecule. nih.govnih.gov In the context of furan derivatives, furan often acts as an electron donor. nih.gov

The stability of furan dicarboxylates can be assessed by calculating their enthalpy of formation and other thermodynamic properties using DFT methods. For example, calculations on furan isomers have shown that furan itself is the most stable isomer, a finding that aligns well with experimental data. researchgate.net This suggests that DFT can reliably predict the relative stabilities of substituted furans like diethyl furan-2,3-dicarboxylate.

DFT is also instrumental in studying reaction mechanisms. For example, it has been used to investigate the cycloaddition reactions of dienylfurans, revealing the different possible pathways and their energetic favorability. pku.edu.cn Such studies provide insights into how substituents on the furan ring, such as the dicarboxylate groups, influence the reaction outcomes.

Table 1: Illustrative DFT-Calculated Properties for Furan Dicarboxylates

| Property | Typical Calculated Value | Significance |

| Enthalpy of Formation | Negative values indicate stability | Predicts thermodynamic stability of the molecule. researchgate.net |

| HOMO-LUMO Energy Gap | 3-5 eV | Indicates chemical reactivity and electronic excitation energy. A smaller gap suggests higher reactivity. ijcce.ac.ir |

| Dipole Moment | 1-3 Debye | Measures the overall polarity of the molecule, influencing intermolecular interactions and solubility. researchgate.net |

| Global Hardness (η) | 1-2 eV | A higher value indicates lower reactivity. longdom.org |

| Electrophilicity Index (ω) | > 0 eV | Quantifies the electrophilic nature of the molecule. nih.gov |

Quantum Chemical Calculations for Molecular Orbital Analysis, Electrostatic Potential Mapping, and Fukui Functions

Quantum chemical calculations offer a deeper understanding of the electronic properties that govern the reactivity and interactions of this compound. unipd.itresearchgate.net

Molecular Orbital Analysis: The Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will react. nih.gov For furan derivatives, the HOMO is typically located on the furan ring, indicating that this is the primary site for electrophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's reactivity; a smaller gap generally implies higher reactivity. ijcce.ac.ir DFT calculations are commonly used to determine the energies and shapes of these orbitals. nih.govpku.edu.cn

Electrostatic Potential Mapping (ESP): ESP maps are powerful tools for visualizing the charge distribution on a molecule's surface. youtube.comwalisongo.ac.id These maps show regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. youtube.comresearchgate.net For a molecule like this compound, the ESP map would likely show negative potential around the oxygen atom in the furan ring and the carbonyl oxygens of the ester groups. nih.govresearchgate.net This information is vital for understanding non-covalent interactions, such as hydrogen bonding. researchgate.net

Fukui Functions: The Fukui function is a reactivity indicator derived from DFT that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. faccts.denumberanalytics.com It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. faccts.de For furan derivatives, Fukui function analysis can pinpoint which carbon atoms on the furan ring are most susceptible to attack, providing more detailed reactivity information than ESP maps alone. researchgate.net

Table 2: Key Quantum Chemical Descriptors and Their Interpretation

| Descriptor | Definition | Application to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. A higher energy suggests greater electron-donating ability from the furan ring. longdom.org |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. A lower energy suggests greater electron-accepting ability, likely at the ester groups. longdom.org |

| ESP Minima (Vmin) | Regions of most negative electrostatic potential. | Predicts sites for electrophilic attack and hydrogen bond acceptance, likely near the oxygen atoms. nih.govresearchgate.net |

| Fukui Function (f-) | Indicates susceptibility to electrophilic attack. | Identifies specific atoms on the furan ring most likely to react with electrophiles. faccts.deresearchgate.net |

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations often focus on static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. psu.edu MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes and intermolecular interactions. fu-berlin.de

For a flexible molecule like this compound, which has rotatable ester groups, MD simulations can explore its conformational landscape. These simulations can identify the most stable conformations and the energy barriers between them. Understanding the conformational dynamics is important as the shape of the molecule can significantly affect its reactivity and how it interacts with other molecules. fu-berlin.de

MD simulations are also used to study intermolecular interactions in the condensed phase (liquid or solid). For furan-based polymers, MD can predict properties like viscosity and the strength of interactions between polymer chains. acs.org In the case of this compound, simulations could model its interactions with solvents or other molecules, providing information on its solubility and how it might assemble in a liquid or solid state. For example, research on furan resin pyrolysis has utilized reactive MD simulations to predict the evolution of molecular structure and material properties. psu.edu

Theoretical Insights into Reaction Mechanisms and Energetic Profiles of Furan-based Reactions

For furan, which can participate in various reactions like electrophilic substitution and cycloadditions, theoretical studies provide detailed mechanistic information that can be difficult to obtain experimentally. nih.govnumberanalytics.com For example, computational studies on Diels-Alder reactions involving furan have explained the factors controlling reactivity and selectivity. rsc.org These studies show that the presence and position of substituents, such as the diethyl dicarboxylate groups, can significantly influence the reaction's speed and outcome. rsc.org

Energetic profiles, which plot the energy of the system as the reaction progresses, are a key output of these theoretical investigations. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. nih.govresearchgate.net Theoretical calculations of activation energies can predict how changes in the molecular structure or reaction conditions will affect the reaction rate. For instance, studies have explored the energy profiles for the pyrolysis of furan and the conversion of furfural (B47365) to furan on catalyst surfaces, identifying the rate-determining steps. acs.orgresearchgate.net These insights are transferable to understanding the reactivity of this compound in similar chemical transformations.

Advanced Applications and Research Horizons in Materials Science and Organic Synthesis

Diethyl Furan-2,3-dicarboxylate as a Synthon in Complex Organic Molecule Synthesis

In the field of organic synthesis, the furan (B31954) nucleus serves as a versatile and highly valued synthon—a building block that represents a key structural unit within a target molecule. Furan and its derivatives are prized for their unique reactivity, which allows them to act as precursors to a wide array of molecular frameworks. rsc.org The furan ring, while aromatic, possesses a lower resonance energy compared to benzene, enabling it to participate in dearomatization reactions under relatively mild conditions. rsc.org This reactivity is central to its role in complex synthesis.

This compound, as a substituted furan, is a key intermediate for creating more complex structures. The furan ring can undergo reactions such as cycloadditions, ring-opening, and other transformations to build diverse molecular architectures. rsc.orgrsc.org For instance, the general ability of furans to participate in Diels-Alder reactions provides a pathway to oxabicyclo[2.2.1]heptane derivatives, which can be further converted into substituted cyclohexenes or tetrahydrofurans. rsc.org Furthermore, furan ring-opening reactions are a powerful strategy for incorporating varied functional groups and constructing intricate molecular designs. rsc.org The presence of the two ester groups on the this compound scaffold offers additional handles for chemical modification, allowing for its integration into a broad range of synthetic targets for pharmaceuticals, fine chemicals, and materials science. nih.gov

Exploration as a Building Block for Bio-based Polymers and Monomers

With a growing imperative to transition from petroleum-based to renewable resources, biomass-derived platform chemicals are becoming cornerstones of a sustainable chemical industry. Furan-based compounds, in particular, are at the forefront of this shift. nih.gov While furan-2,5-dicarboxylic acid (FDCA) has been extensively studied as a bio-based replacement for terephthalic acid in polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), its regioisomer, furan-2,3-dicarboxylic acid (2,3-FDCA), has emerged as a promising new building block. nih.govacs.org

A significant breakthrough was the discovery that esters of both furan-2,5- and furan-2,3-dicarboxylic acid could be co-produced from galactaric acid, a derivative of marine biomass. nih.govacs.org This not only established a direct route from biomass to 2,3-FDCA derivatives but also opened the door for their exploration in polymer science. nih.gov These furan dicarboxylic acids are now considered viable substitutes for phthalates and other petroleum-derived monomers in the multi-billion dollar polymer market. nih.gov

The conversion of raw biomass-derived acids into functional monomers often requires chemical derivatization. For furan-2,3-dicarboxylic acid, esterification is a key process. Research has demonstrated the successful one-pot synthesis of various dialkyl furan-2,3-dicarboxylates, including the diethyl ester, from galactaric acid and the corresponding bio-alcohols. nih.govnih.gov This process creates precursors for different applications, most notably as bio-based plasticizers. nih.govnih.gov

Beyond simple esters, the furan-dicarboxylate scaffold can be derivatized into more complex monomers for specialty resins. One such strategy involves a two-step conversion: first, reacting the dicarboxylic acid to form a diglycidyl ester, which is then reacted with methacrylic acid. amanote.com This process yields furan-based dimethacrylates, which are liquid monomers that can be used to create partially bio-based resins with properties reminiscent of established materials like BisGMA. amanote.com Although much of this specific derivatization research has focused on the 2,5-isomer, the chemical pathway is applicable to the furan-dicarboxylate family, showcasing the potential to transform this compound into advanced polymeric precursors. amanote.com

Table 1: Synthesis of Furan-2,3-dicarboxylate Derivatives from Bio-based Feedstock

| Precursor | Reagent | Product | Significance | Reference |

|---|---|---|---|---|

| Galactaric Acid | Bio-alcohols (e.g., butanol, isoamyl alcohol) | Di-n-butyl furan-2,3-dicarboxylate (2,3-DBF), Diisoamyl furan-2,3-dicarboxylate (2,3-DIAF) | One-pot synthesis from marine biomass to produce bio-based plasticizers. | nih.gov |

| Furan-2,5-dicarboxylic acid | Glycidol, then Methacrylic Acid | Furan-based dimethacrylate | Creates liquid monomers for bio-based resins, demonstrating advanced derivatization potential. | amanote.com |

Conjugated polymers are a class of materials with alternating single and double bonds, which exhibit unique electronic and optical properties. They are the subject of intense research for applications in flexible electronics, organic solar cells, and biomedical sensors. rsc.orgbit.edu.cn The synthesis of conjugated polymers from biomass-derived monomers is a key goal for developing "green" electronics. rsc.org

The furan backbone has been successfully incorporated into novel conjugated polymers. bit.edu.cn Research has shown that using oligofurans as building blocks in direct C–H arylation reactions can produce furan-based conjugated polymers with tunable bandgaps and good photostability. rsc.org These materials have demonstrated potential as photosensitizers capable of generating singlet oxygen, making them effective in eradicating bacteria. rsc.org While much of the current work focuses on other furan derivatives, the inherent conjugated structure of the furan ring in this compound makes its scaffold a promising candidate for inclusion in new conjugated polymer designs. The electron-withdrawing nature of the carboxylate groups could also be used to tune the electronic properties of the resulting polymer, an important factor in designing materials for organic electronics. bit.edu.cn This remains an active and promising horizon for future research.

Development of Novel Functional Materials Utilizing the Furan-2,3-dicarboxylate Scaffold

The unique properties of the furan-2,3-dicarboxylate structure are being leveraged to create novel functional materials, with significant success in the area of polymer additives. Esters such as di-n-butyl furan-2,3-dicarboxylate (2,3-DBF) and diisoamyl furan-2,3-dicarboxylate (2,3-DIAF) have been synthesized from marine biomass and investigated as bio-based plasticizers for poly(vinyl chloride) (PVC). nih.govresearchgate.net

These furan-based esters have shown plasticization efficiencies comparable to the widely used commercial plasticizer bis(2-ethylhexyl) phthalate (B1215562) (DOP). nih.govresearchgate.net When blended with PVC, they form homogeneous and smooth films, indicating excellent miscibility. nih.gov A key advantage is that the polarity imparted by the oxygen atom in the furan ring appears to help inhibit the plasticizer from leaching out of the polymer matrix. nih.gov This demonstrates the potential of furan-2,3-dicarboxylate derivatives to serve as effective and more sustainable functional replacements for petroleum-based additives. nih.govresearchgate.net

Table 2: Performance of Furan-2,3-dicarboxylate Esters as PVC Plasticizers

| Property | PVC with 2,3-DBF | PVC with 2,3-DIAF | PVC with DOP (Commercial Standard) | Reference |

|---|---|---|---|---|

| Elastic Modulus (MPa) | 5.8 | 6.5 | 6.1 | researchgate.net |

| Tensile Strength (MPa) | 14.5 | 15.1 | 14.8 | researchgate.net |

| Elongation at Break (%) | 350 | 360 | 355 | researchgate.net |

| Miscibility | Homogeneous film | Homogeneous film | Homogeneous film | nih.gov |

The versatility of the furan dicarboxylate scaffold extends beyond plasticizers. Researchers have also explored the use of furan-2,5-dicarboxylic acid to design organogelators, which self-assemble into fibrillar networks capable of gelling a wide variety of liquids. This highlights the broader potential of the furan-dicarboxylate chemical structure, including the 2,3-isomer, as a foundational platform for a diverse range of advanced functional materials.

常见问题

Q. Table 1: Kinetic Parameters for MCR Synthesis

| Step | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 1 | 0.45 ± 0.02 | 35.2 |

| 4 | 0.02 ± 0.001 | 82.1 |

How does X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) at 123 K with a Bruker SMART APEX diffractometer (MoKα radiation, λ = 0.71073 Å) confirmed the planar geometry of the furan ring and ester substituents in diethyl 3H-naphtho[2,1-b]pyran-2,3-dicarboxylate. Key parameters include:

- Space group: C2/c

- Unit cell dimensions: a = 28.5156 Å, b = 7.5804 Å, c = 18.5365 Å, β = 126.413°

- R-factor: 0.039, wR(F²) = 0.108 .

The methyl group deviates 0.571 Å from the mean plane, indicating steric strain .

What role does this compound play in Ziegler-Natta catalyst systems for polymerization?

Answer:

As an internal electron donor in MgCl₂-supported TiCl₄ catalysts, diethyl norbornene-2,3-dicarboxylate (a structural analog) enhances stereospecificity in 1-butene polymerization. Catalysts with this donor achieve:

- Isotacticity Index (II): 92–95%

- Polydispersity Index (PDI): 4.2–4.8

- Activity: 12–15 kg polymer/g Ti·h⁻¹ .

The ester’s electron-withdrawing groups stabilize active Ti centers, improving monomer insertion regioselectivity .

How do computational methods complement experimental data in analyzing reaction pathways for this compound derivatives?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-31++G(d,p) level identifies transition states and intermediates in MCRs. For example, the endergonic step (ΔG = +42.3 kJ/mol) in the formation of 2H-chromene derivatives correlates with experimental slow kinetics (rate constant = 0.02 s⁻¹) . IRC (Intrinsic Reaction Coordinate) analysis visualizes bond reorganization, confirming concerted mechanisms .

What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

Answer:

- ¹H/¹³C NMR : Peaks at δ 3.91–3.95 ppm (ester -OCH₃) and δ 6.79–7.53 ppm (furan protons) match literature data .

- IR : Strong C=O stretches at 1720–1740 cm⁻¹ and furan ring vibrations at 1575 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 327.33 (C₁₉H₁₈O₅) confirms purity .

Cross-validation with SCXRD ensures assignments are unambiguous .

How do steric and electronic effects of substituents influence the stereoselectivity of this compound in cycloadditions?

Answer:

AlCl₃-promoted [3+2] cycloadditions with aromatic aldehydes exhibit high diastereoselectivity (dr > 20:1) due to:

- Steric effects : Bulky 2,4-dichlorophenyl groups favor cis-adducts.

- Electronic effects : Electron-withdrawing ester groups polarize the furan ring, directing nucleophilic attack .

SCXRD of the product (C₂₉H₂₆Cl₂O₆) confirmed trans-stereochemistry at the tetrahydrofuran core .

What are the challenges in reconciling contradictory data on the catalytic activity of this compound derivatives?

Answer:

Discrepancies in polymerization activity (e.g., 5–15 kg/g Ti·h⁻¹) arise from:

- Support morphology : MgCl₂ crystallite size (5–20 nm) affects Ti dispersion .

- Donor coordination : Competing adsorption of internal vs. external donors alters active site accessibility .

Controlled studies using uniform MgCl₂ supports (BET surface area = 25 m²/g) reduce variability .

How are thermodynamic parameters derived for reactions involving this compound?

Answer:

Isothermal titration calorimetry (ITC) and van’t Hoff analysis provide ΔH and ΔS values. For retro-Diels-Alder reactions of poly(1-alt-CO) copolymers:

- ΔH = +98.4 kJ/mol (endothermic)

- ΔS = +210 J/mol·K (entropy-driven) .

These parameters guide solvent selection (e.g., high-booint solvents like DMF stabilize intermediates) .

What advanced applications of this compound are emerging in materials science?

Answer:

- Polymer precursors : Alternating copolymers with CO exhibit tunable thermal stability (Tg = 120–150°C) .

- Bio-based plasticizers : Derivatives reduce PVC glass transition temperature (ΔTg = −15°C) without phthalate toxicity .

- Photoresists : Ester-functionalized furans enhance UV crosslinking efficiency in lithography .

How do impurities in this compound affect crystallization outcomes?

Answer:

Trace aldehydes (<0.1%) induce twinning in SCXRD, increasing Rint to >0.05. Purification via column chromatography (hexane:EtOAc = 4:1) reduces impurities, yielding Rint = 0.019 . Thermal ellipsoid plots (70% probability) confirm minimal disorder in purified samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。